4-Benzyl-1,4-oxazepan-3-one
Overview
Description
4-Benzyl-1,4-oxazepan-3-one is a chemical compound with the CAS Number: 109069-15-0 and a linear formula of C12H15NO2 . It has a molecular weight of 205.26 .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-Benzyl-1,4-oxazepan-3-one has a molecular weight of 205.26 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Biological Activities
4-Benzyl-1,4-oxazepan-3-one and its derivatives are primarily explored for their potential in synthesizing various biologically active compounds. A notable study discusses the synthesis of new 1,3-oxazepine derivatives with potential use as antibiotics, suggesting a role in antimicrobial applications (Abood, 2010). Another research area focuses on the synthesis of heterocycles from 1,3-amino alcohols, which includes 1,4-oxazepane derivatives, highlighting their significance in developing biologically important compounds (Palchykov & Gaponov, 2020).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of 4-Benzyl-1,4-oxazepan-3-one have been identified as crucial moieties in many psychoactive drugs. A study highlights the use of 6-Benzylidene-oxazepane-5,7-dione as a valuable chiral intermediate in drug synthesis, particularly for psychoactive pharmaceuticals (Kim, Lee & Kim, 2002).
Heterocyclic Chemistry and Material Science
The compound and its variants have applications in heterocyclic chemistry and material science. A study shows their use in constructing biologically active heterocycles, which can be applied in preparing chiral ligands (François-Endelmond et al., 2010). Additionally, the synthesis of heterocyclic liquid crystals with 1,3-oxazepane cores for potential use in advanced materials has been explored (Yeap, Mohammad & Osman, 2010).
Polymer Science
There is interest in the synthesis of poly(ester amide)s using N-acylated-1,4-oxazepan-7-one monomers, suggesting applications in biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).
properties
IUPAC Name |
4-benzyl-1,4-oxazepan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFNRBQFFGXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)COC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-oxazepan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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